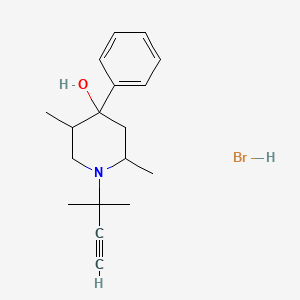![molecular formula C24H17Br2NO B5069497 3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5069497.png)
3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a quaternary ammonium salt that is widely used in biochemical and physiological studies, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide involves the inhibition of acetylcholinesterase activity. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for proper nerve function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase activity. This can lead to an increase in acetylcholine levels in the nervous system, which can have various effects on nerve function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide in lab experiments is its high specificity for acetylcholinesterase. This allows researchers to study the enzyme's activity and interaction with other molecules in a highly controlled manner. However, one limitation of the compound is its potential toxicity, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for research involving 3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide. One potential area of study is the development of new inhibitors or substrates for acetylcholinesterase, which could have therapeutic applications in the treatment of neurological disorders. Another direction is the exploration of the compound's potential as a fluorescent probe for other enzymes or molecules in the nervous system. Finally, further research is needed to fully understand the compound's toxicity and potential side effects, which could impact its use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide involves the reaction of 2-(9H-fluoren-2-yl)acetic acid with quinoline in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylethylenediamine and hydrogen bromide to obtain the final compound.
Applications De Recherche Scientifique
3-bromo-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide has been widely used in scientific research for its potential applications in neuroscience. It is used as a fluorescent probe to study the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The compound is also used to study the interaction between acetylcholinesterase and other molecules, such as inhibitors and substrates.
Propriétés
IUPAC Name |
2-(3-bromoquinolin-1-ium-1-yl)-1-(9H-fluoren-2-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrNO.BrH/c25-20-13-17-6-2-4-8-23(17)26(14-20)15-24(27)18-9-10-22-19(12-18)11-16-5-1-3-7-21(16)22;/h1-10,12-14H,11,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZINDXCNXFSD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC(=CC5=CC=CC=C54)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)

![1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5069428.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5069434.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B5069457.png)

![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5069486.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5069494.png)
![N-[(1-{2-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5069507.png)
![3-(3-fluorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5069509.png)

![1'-(4-methoxy-2,5-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5069515.png)
